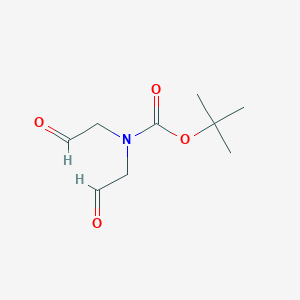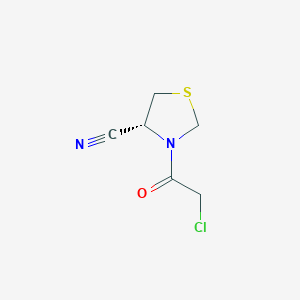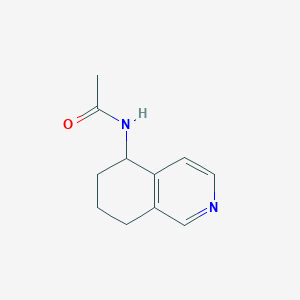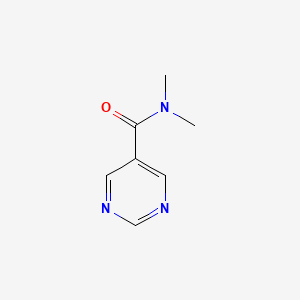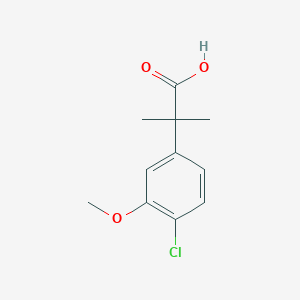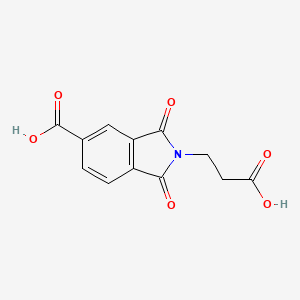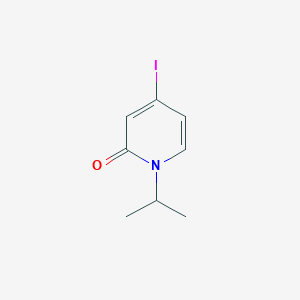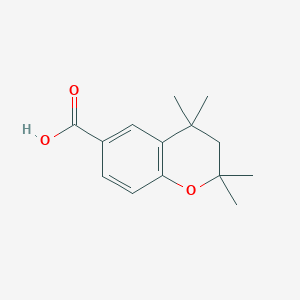
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid typically involves the reaction of 2,3-dimethyl-2-butene with 2,6-dimethylphenol in the presence of a strong acid catalyst. The reaction proceeds through a Friedel-Crafts alkylation mechanism, followed by oxidation to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted aromatic compounds .
科学研究应用
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid has a wide range of scientific research applications:
作用机制
The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include various cellular components such as lipids, proteins, and DNA. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the modulation of redox-sensitive signaling pathways .
相似化合物的比较
Similar Compounds
Vitamin E (α-Tocopherol): Another potent antioxidant but less water-soluble compared to 2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant with different mechanisms of action.
Resveratrol: A polyphenolic compound with antioxidant properties but different chemical structure and solubility characteristics.
Uniqueness
This compound is unique due to its combination of water solubility and potent antioxidant activity. This makes it particularly useful in aqueous environments and in applications where solubility is a critical factor .
属性
CAS 编号 |
135963-47-2 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-3H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-13(2)8-14(3,4)17-11-6-5-9(12(15)16)7-10(11)13/h5-7H,8H2,1-4H3,(H,15,16) |
InChI 键 |
JXKBUOWTZSPVGC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(OC2=C1C=C(C=C2)C(=O)O)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
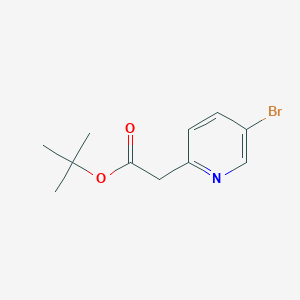
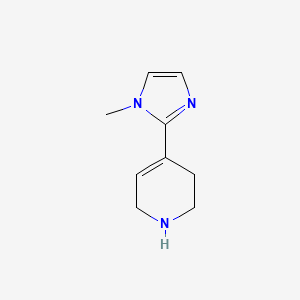
![1H-Pyrrolo[2,3-b]pyridine, 5-(3,4-dimethoxyphenyl)-1-(phenylsulfonyl)-](/img/structure/B8755148.png)
![1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one;dihydrochloride](/img/structure/B8755154.png)
![4-Bromo-2-chloro-1-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B8755155.png)
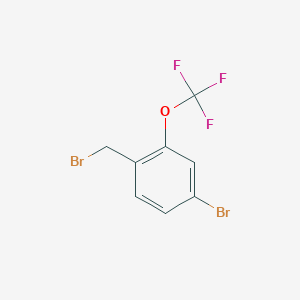
![5-Ethylpyrazolo[1,5-a]pyridine](/img/structure/B8755173.png)
